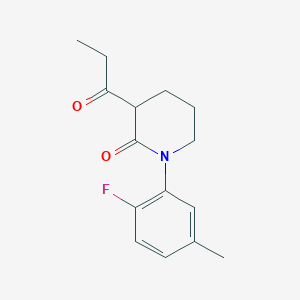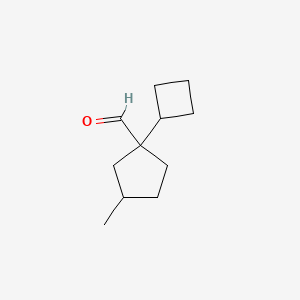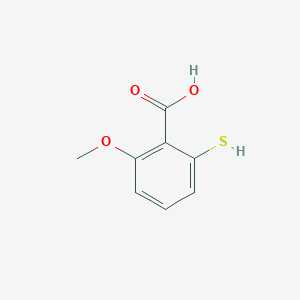
1-(2-Fluoro-5-methylphenyl)-3-propanoylpiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-5-methylphenyl)-3-propanoylpiperidin-2-one is a synthetic organic compound characterized by the presence of a fluorinated aromatic ring and a piperidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-5-methylphenyl)-3-propanoylpiperidin-2-one typically involves the reaction of 2-fluoro-5-methylphenyl derivatives with piperidinone precursors under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the aromatic ring and the piperidinone moiety .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoro-5-methylphenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-(2-Fluoro-5-methylphenyl)-3-propanoylpiperidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-5-methylphenyl)-3-propanoylpiperidin-2-one involves its interaction with molecular targets such as enzymes or receptors. For example, it may act as an inhibitor of receptor tyrosine kinases, thereby interfering with signaling pathways involved in cell proliferation and survival . The compound’s fluorinated aromatic ring enhances its binding affinity and specificity for these targets.
Comparison with Similar Compounds
2-Fluoro-5-methylphenylboronic acid: Shares the fluorinated aromatic ring but differs in its boronic acid functionality.
5-Bromo-2-fluoro-5-methylphenyl derivatives: Similar in structure but with a bromine atom instead of a piperidinone moiety.
Uniqueness: 1-(2-Fluoro-5-methylphenyl)-3-propanoylpiperidin-2-one is unique due to its combination of a fluorinated aromatic ring and a piperidinone moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H18FNO2 |
|---|---|
Molecular Weight |
263.31 g/mol |
IUPAC Name |
1-(2-fluoro-5-methylphenyl)-3-propanoylpiperidin-2-one |
InChI |
InChI=1S/C15H18FNO2/c1-3-14(18)11-5-4-8-17(15(11)19)13-9-10(2)6-7-12(13)16/h6-7,9,11H,3-5,8H2,1-2H3 |
InChI Key |
NRIVCWVDLYOLGV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCCN(C1=O)C2=C(C=CC(=C2)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Tert-butylsulfanyl)methyl]piperidine](/img/structure/B13252784.png)


![1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylcyclopentan-1-ol](/img/structure/B13252794.png)

![2-Fluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetic acid](/img/structure/B13252808.png)
![{1-[2-amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol](/img/structure/B13252816.png)
![{Imidazo[1,2-a]pyridin-5-yl}boronic acid](/img/structure/B13252821.png)


![4-{2-[(2-Methylpropyl)sulfanyl]ethyl}piperidine](/img/structure/B13252833.png)
![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13252834.png)
![(2Z)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B13252838.png)

